Enhanced Lipophilicity and Structural Rigidity vs. Unsubstituted Tetrahydrofurfuryl Alcohol
The presence of a phenyl substituent on (5-phenyloxolan-2-yl)methanol fundamentally alters its physicochemical profile compared to unsubstituted tetrahydrofurfuryl alcohol (THFA). This differentiation is critical for drug design as it impacts membrane permeability and target binding.
| Evidence Dimension | Lipophilicity (cLogP) and Structural Feature |
|---|---|
| Target Compound Data | cLogP = 1.899, Molecular Weight = 178.23 g/mol, contains a phenyl ring for π-π interactions |
| Comparator Or Baseline | Tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4): cLogP ≈ 0.5, Molecular Weight = 102.13 g/mol, lacks a phenyl chromophore |
| Quantified Difference | cLogP difference of +1.4 units; ~76 g/mol molecular weight increase |
| Conditions | Computed properties based on chemical structure (ACD/Labs software). |
Why This Matters
The significantly higher lipophilicity of (5-phenyloxolan-2-yl)methanol directly influences its partitioning behavior in biological systems and organic synthesis, making it a distinct choice for fragment elaboration where increased membrane permeability is desired.
